Summary of the Application: DMGV has been identified as a rheostat for T cell survival, which is crucial in many chronic inflammatory diseases. It has potential therapeutic applications for treating these diseases .
Methods of Application: The cell-intrinsic DMGV, generated by Alanine-Glyoxylate Aminotransferase 2 (AGXT2), is essential for survival and expansion of effector T cells (Teff) by inducing mitochondrial ROS and regulation of glycolysis. An excessive (or exogenous) DMGV level inhibits activated Teff survival .
Results or Outcomes: In preclinical studies, DMGV administration significantly diminished the number of inflammatory T cells, effectively suppressing chronic inflammation in mouse models of colitis and rheumatoid arthritis. DMGV also suppressed expansion of cancer cells in vitro and in a mouse T cell leukemic model by the same mechanism .
Summary of the Application: DMGV is a marker of fatty liver disease, incident coronary artery disease, cardiovascular mortality, and incident diabetes .
Methods of Application: Circulating DMGV levels correlated positively with consumption of sugary beverages and negatively with intake of fruits and vegetables .
Results or Outcomes: A high-sucrose diet induced conversion of ADMA exclusively into DMGV, supporting the relationship with sugary beverage intake in humans, while a high-fat diet promoted conversion of ADMA to both DMGV and citrulline .
5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid is a complex organic compound with the molecular formula C₈H₁₅N₃O₃ and a CAS number of 107347-90-0. This compound is recognized for its structural relation to metabolites involved in nitric oxide synthesis and has garnered interest in various scientific fields, particularly in biochemistry and pharmacology. Its unique structure features a dimethylamino group, an iminomethyl linkage, and an oxopentanoic acid moiety, which contribute to its biological activity and potential therapeutic applications .
The compound is primarily studied for its role as a metabolite of asymmetric dimethylarginine, which is significant in regulating nitric oxide levels within the body. Nitric oxide plays crucial roles in various physiological processes, including vasodilation and neurotransmission. Research indicates that 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid may influence cardiovascular health and cellular signaling pathways, making it a candidate for therapeutic exploration in conditions related to nitric oxide dysregulation .
The synthesis of 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid can be achieved through several methods:
5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid has diverse applications across various fields:
Studies have indicated that 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid interacts with various biological systems, particularly those involving nitric oxide pathways. Its role as a metabolite suggests it may influence several biochemical pathways related to cardiovascular function and cellular signaling. Further research is needed to elucidate the full extent of its interactions and potential therapeutic benefits .
Several compounds share structural similarities with 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid, including:
Compound Name | Structural Features |
---|---|
α-Keto-δ-(NG,NG-dimethylguanidino)valeric acid | Contains keto and guanidino groups |
α-Keto-delta-(NG,NG-dimethylguanidino)valenic acid | Similar keto structure with variations in side chains |
Alfa-Keto-Delta-(NG,NG-Dimethylguanidino)valenic Acid-d6 | Deuterated variant with similar functional groups |
The uniqueness of 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid lies in its specific structure and its role as a metabolite of asymmetric dimethylarginine. Its ability to modulate nitric oxide synthesis distinguishes it from other similar compounds, highlighting its potential therapeutic applications in cardiovascular health and other areas of biomedical research .